molecular formula C22H21ClN4O4 B1150051 CC-90003

CC-90003

Cat. No.: B1150051
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CC-90003 is an orally available inhibitor of extracellular signal-regulated kinase (ERK), with potential antineoplastic activity. Upon oral administration, this compound inhibits ERK activity, and prevents the activation of ERK-mediated signal transduction pathways. This results in the inhibition of ERK-dependent tumor cell proliferation and survival. The mitogen-activated protein kinase (MAPK)/ERK pathway is often upregulated in a variety of tumor cell types and plays a key role in tumor cell proliferation, differentiation and survival.

Scientific Research Applications

1. ERK Inhibition in Cancer Treatment CC-90003, as an irreversible inhibitor of ERK 1/2, demonstrates potent anti-proliferative activity in KRAS and BRAF mutant tumor models. A study involving patients with RAS or BRAF mutant tumors treated with escalating doses of this compound showed its potential in treating such cancers (Mita et al., 2017).

2. Mechanism of Action in AML Treatment CC-90009, closely related to this compound, has been investigated for its mechanism of action in acute myeloid leukemia (AML). It works by targeting the translation termination factor GSPT1 for degradation, resulting in apoptosis and growth inhibition in AML cell lines and primary patient blasts (Gang Lu et al., 2019).

3. Role in Neuropathy Induced by Tyrosine Kinase Inhibitors The development of this compound for oncology therapy was halted due to drug-related neuropathy and neurotoxicity observed in clinical trials. Preclinical evaluations in dogs and in vitro assays have been instrumental in investigating the mechanism of this compound-induced peripheral neuropathy (Belair et al., 2021).

4. Preclinical Efficacy in KRAS-Mutant Cancer Models this compound exhibits preclinical efficacy in models of KRAS-mutant tumors, a significant therapeutic challenge for current therapies. The inhibitor showed activity in these models, providing insights into potential treatments for such cancer types (Aronchik et al., 2018).

5. Combination Therapy in Acute Myeloid Leukemia CC-90009 has been investigated for its synergistic combination with other anti-AML agents. This approach aims to improve efficacy and therapeutic index in AML treatment, further enhancing the clinical utility of CC-90009 in combination therapies (Pierce et al., 2021).

Properties

Molecular Formula

C22H21ClN4O4

Appearance

Solid powder

Purity

> 98%

Synonyms

CC-90003;  CC 90003;  CC90003.; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.